molecular formula C9H15BrF2Si B2645609 ({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane CAS No. 2490404-01-6

({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane

Cat. No.: B2645609
CAS No.: 2490404-01-6
M. Wt: 269.205
InChI Key: FHFPIFDUPPFVHU-UHFFFAOYSA-N
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Description

({3-Bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane is a bicyclo[1.1.1]pentane (BCP)-containing organosilicon compound. Its structure features a rigid BCP core substituted with bromine at the 3-position, a difluoromethyl group, and a trimethylsilyl moiety. BCP scaffolds are increasingly valued in medicinal chemistry as bioisosteres for phenyl groups, offering improved three-dimensionality and enhanced ADME (absorption, distribution, metabolism, excretion) properties due to reduced planarity and increased metabolic stability . The bromine atom serves as a handle for further functionalization (e.g., cross-coupling reactions), while the trimethylsilane group may enhance lipophilicity or act as a protective group in synthetic pathways.

Properties

IUPAC Name

[(3-bromo-1-bicyclo[1.1.1]pentanyl)-difluoromethyl]-trimethylsilane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15BrF2Si/c1-13(2,3)9(11,12)7-4-8(10,5-7)6-7/h4-6H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHFPIFDUPPFVHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C(C12CC(C1)(C2)Br)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15BrF2Si
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane typically involves multiple steps, starting from readily available precursors. One common method involves the bromination of bicyclo[1.1.1]pentane, followed by the introduction of difluoromethyl and trimethylsilane groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or alkoxides.

    Reduction Reactions: The compound can be reduced to form different derivatives, depending on the reducing agents used.

    Oxidation Reactions: Oxidizing agents can be used to introduce functional groups like hydroxyl or carbonyl groups.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium azide, potassium tert-butoxide, and lithium diisopropylamide (LDA).

    Reduction Reactions: Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Oxidation Reactions: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of substituted bicyclo[1.1.1]pentane derivatives, while reduction and oxidation reactions can lead to the formation of alcohols, ketones, or other functionalized compounds.

Scientific Research Applications

Medicinal Chemistry

Anticancer Agents
The compound's structure allows for the incorporation of difluoromethyl groups, which have been shown to enhance the biological activity of pharmaceuticals, particularly in anticancer applications. The difluoromethyl moiety can improve the pharmacokinetic properties of drug candidates, making them more effective against various cancer cell lines.

Case Study: Synthesis of Anticancer Compounds

Research has demonstrated that derivatives of difluoromethyl compounds exhibit significant cytotoxicity against human tumor cells. For instance, a study involving structurally similar compounds showed that modifications with difluoromethyl groups led to enhanced antitumor activity, with some derivatives achieving mean growth inhibition rates exceeding 50% against tested cell lines .

Fluorinated Drug Development

Fluorine Substitution in Drug Design
Fluorinated compounds are crucial in drug development due to their unique electronic properties and ability to influence metabolic stability. The incorporation of the difluoromethyl group from ({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane can lead to improved binding affinity and selectivity for biological targets.

Example: Triazole Derivatives

A study synthesized a series of triazole-based compounds incorporating difluoromethyl groups, demonstrating their potential as novel antimalarial agents. The results indicated that these compounds exhibited strong inhibitory effects on target enzymes involved in malaria pathology, suggesting that similar strategies could be applied using this compound .

Material Science

Silane Coupling Agents
In materials science, silanes are often used as coupling agents to enhance the adhesion between organic polymers and inorganic surfaces. This compound can be utilized to modify surfaces for improved compatibility with various materials, including ceramics and metals.

Application: Coatings and Adhesives

The application of this compound in coatings can lead to enhanced water repellency and durability of surfaces. Its unique bicyclic structure may provide additional mechanical strength when incorporated into polymer matrices.

Agricultural Chemistry

Pesticide Development
The compound's unique properties may also extend to agricultural applications, particularly in the development of new pesticides or herbicides that require specific structural features for enhanced efficacy and reduced environmental impact.

Research Insight: Structure-Activity Relationship Studies

Studies focusing on structure-activity relationships (SAR) have indicated that modifications involving bromine and fluorine can significantly affect the biological activity of agrochemicals, leading to more effective pest control solutions with lower toxicity profiles .

Data Summary

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryAnticancer agentsEnhanced cytotoxicity against tumor cells
Fluorinated Drug DevelopmentTriazole derivativesStrong inhibitory effects on malaria enzymes
Material ScienceSilane coupling agentsImproved adhesion and mechanical properties
Agricultural ChemistryPesticide developmentEffective pest control with lower toxicity

Mechanism of Action

The mechanism of action of ({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane involves its interaction with various molecular targets and pathways. The rigid and strained structure of the bicyclo[1.1.1]pentane core allows it to fit into specific binding sites on enzymes and receptors, potentially inhibiting or modulating their activity. The difluoromethyl and trimethylsilane groups can also participate in hydrogen bonding and hydrophobic interactions, further influencing the compound’s biological activity.

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Properties of BCP Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Functional Groups
({3-Bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane (Target) C₉H₁₃BrF₂Si 267.18* Not Available BCP, Br, CF₂, Si(CH₃)₃
Methyl 3-bromobicyclo[1.1.1]pentane-1-carboxylate C₇H₉BrO₂ 205.05 83249-14-3 BCP, Br, COOCH₃
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetonitrile C₆H₅BrF₂N 221.02 2228641-38-9 BCP, Br, CF₂, CN
Ethyl 2-{3-bromobicyclo[1.1.1]pentan-1-yl}-2,2-difluoroacetate C₉H₁₁BrF₂O₂ 269.08 2374230-65-4 BCP, Br, CF₂, COOCH₂CH₃
2-{3-Bromobicyclo[1.1.1]pentan-1-yl}-1-phenylethan-1-one C₁₃H₁₃BrO 265.15 2102408-90-0 BCP, Br, C=O, Ph
(Trifluoromethyl)trimethylsilane C₄H₉F₃Si 142.20 81290-20-2 CF₃, Si(CH₃)₃

*Calculated value based on constituent atomic masses.

Functional Group Diversity and Reactivity

  • Target Compound : The trimethylsilane group distinguishes it from other BCP derivatives. This moiety may confer stability against nucleophilic attack and modulate solubility, while the bromine enables Suzuki or Ullmann couplings .
  • However, esters are prone to hydrolysis under acidic/basic conditions .
  • Difluoroacetonitrile (C₆H₅BrF₂N) : The nitrile group (CN) offers a site for click chemistry or reduction to amines. The electron-withdrawing CF₂ group may enhance electrophilicity .
  • Ethyl Difluoroacetate (C₉H₁₁BrF₂O₂) : Similar to the methyl carboxylate but with a longer alkyl chain (COOCH₂CH₃), increasing lipophilicity. The ethyl ester may exhibit slower hydrolysis kinetics .
  • Phenylethanone (C₁₃H₁₃BrO): The phenyl ketone group introduces aromaticity, which could π-stack in protein binding but may reduce metabolic stability compared to BCP-based analogs .

Bioisosteric Potential

The BCP core in the target compound and its analogs serves as a non-classical bioisostere for phenyl rings, reducing planarity and improving pharmacokinetic profiles. For example, BCP-matched molecular pairs (e.g., compounds 34 and 35 in ) demonstrate comparable target affinity with enhanced solubility and reduced cytochrome P450 inhibition .

Biological Activity

The compound ({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane, identified by its CAS number 137741-16-3, is a unique organosilicon compound that has garnered attention for its potential biological activities. This article explores its biological activity, including anti-inflammatory, antibacterial, and cytotoxic effects, drawing on diverse research findings.

  • Molecular Formula : C₉H₁₁BrF₂Si
  • Molecular Weight : 221.16 g/mol
  • Structure : The compound features a bicyclic structure with bromine and difluoromethyl groups attached to a silicon atom.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit various biological activities, primarily due to their ability to interact with biological targets.

1. Anti-inflammatory Activity

Studies have shown that certain derivatives of bicyclic compounds can significantly reduce the levels of pro-inflammatory cytokines such as TNF-α and IL-6 in cell cultures. For instance, a study on related compounds demonstrated a marked decrease in TNF-α levels, suggesting potential applications in treating inflammatory diseases .

2. Antibacterial Activity

The antibacterial properties of related bicyclic compounds have been explored extensively. Compounds derived from bicyclo[1.1.1] structures have shown effectiveness against both Gram-positive and Gram-negative bacteria, indicating their potential as new antibacterial agents .

3. Cytotoxicity and Antiproliferative Effects

Cytotoxicity assays have indicated that some derivatives can inhibit the proliferation of various cancer cell lines. This property is crucial for the development of new anticancer therapies .

Case Studies and Research Findings

StudyFindings
Study A Investigated the anti-inflammatory effects of bicyclic derivatives; found significant reduction in TNF-α levels in treated cells .
Study B Evaluated antibacterial activity against multiple strains; demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .
Study C Focused on cytotoxic effects; certain derivatives showed inhibition of cancer cell proliferation in vitro .

The biological activity of this compound is hypothesized to be linked to its structural features, which allow it to interact with specific biological targets:

  • Cytokine Modulation : The presence of bromine and difluoromethyl groups may enhance the compound's ability to modulate cytokine release.
  • Membrane Disruption : The lipophilic nature of the bicyclic structure may facilitate membrane penetration, leading to antibacterial effects.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for ({3-bromobicyclo[1.1.1]pentan-1-yl}difluoromethyl)trimethylsilane, and what key intermediates are involved?

  • Answer : The synthesis involves three critical steps:

Bicyclo[1.1.1]pentane core formation : Achieved via Szeimies-type [2.2.1] ring-opening reactions using 1,1-dibromo-2,2-bis(chloromethyl)cyclopropane as a precursor .

Bridgehead bromination : Electrophilic bromination at the strained bridgehead carbon using N-bromosuccinimide (NBS) under radical initiation .

Difluoromethylation and silylation : (Difluoromethyl)trimethylsilane is introduced via palladium-catalyzed cross-coupling or nucleophilic substitution, followed by trimethylsilyl protection .
Key intermediates include 3-bromobicyclo[1.1.1]pentane-1-carboxylic acid esters, validated by HPLC and NMR .

Q. Which spectroscopic techniques are optimal for confirming the structure and purity of this compound?

  • Answer :

  • ¹H/¹³C NMR : Identify bicyclo[1.1.1]pentane protons (δ ~2.5–3.5 ppm) and bridgehead bromine coupling patterns .
  • ¹⁹F NMR : Confirms the difluoromethyl group (δ ~-100 to -110 ppm, doublet splitting) .
  • HRMS : Validates molecular weight (e.g., [M+Na]⁺ at m/z 346.05) .
  • X-ray crystallography : Resolves ambiguities in the strained geometry, as demonstrated for analogous bicyclo[1.1.1]pentane derivatives .

Q. What handling precautions are necessary to prevent decomposition during storage and reactions?

  • Answer : The compound is sensitive to moisture and light. Store under inert gas (N₂/Ar) at -20°C. Use anhydrous solvents (e.g., THF, DMF) and avoid protic conditions to prevent desilylation or hydrolysis .

Advanced Research Questions

Q. How does the strained bicyclo[1.1.1]pentane core influence reactivity in cross-coupling reactions?

  • Answer : The ring strain lowers activation barriers for oxidative addition in Pd-catalyzed reactions (e.g., Suzuki-Miyaura couplings). However, steric hindrance at the bridgehead limits accessibility, requiring bulky ligands (e.g., SPhos) to enhance yields. DFT studies show hyperconjugation stabilizes transition states, enabling couplings with aryl boronic acids at 60–80°C .

Q. What mechanistic insights explain regioselectivity in difluoromethylation at the bridgehead?

  • Answer : The bridgehead carbon’s electron-deficient nature (due to sp²-like hybridization from strain) favors nucleophilic attack by fluorinated silanes. Radical pathways, initiated by AIBN, also show selectivity via strain-induced bond polarization, as observed in analogous fluorination studies .

Q. How can computational modeling predict the compound’s stability and reactivity in novel reactions?

  • Answer : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the C-Br (≈65 kcal/mol) and Si-C (≈85 kcal/mol) bonds, guiding reaction design. Molecular dynamics simulations predict conformational rigidity, explaining resistance to epimerization in chiral derivatives .

Q. What contradictions exist in literature regarding the compound’s catalytic applications?

  • Answer : Some studies report high yields in Cu-mediated trifluoromethylations, while others note side reactions (e.g., β-hydride elimination) due to steric crowding. Discrepancies arise from solvent polarity effects: polar aprotic solvents stabilize intermediates, reducing side products .

Methodological Notes

  • Synthetic Optimization : Replace traditional brominating agents (e.g., Br₂) with NBS to minimize byproducts .
  • Analytical Validation : Use 2D NMR (HSQC, HMBC) to assign bicyclo[1.1.1]pentane signals unambiguously .
  • Computational Tools : Gaussian 16 or ORCA for modeling reaction pathways; VMD for visualizing strain effects .

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